4-(3,4-Methylenedioxyphenoxy)benzaldehyde
Overview
Description
4-(3,4-Methylenedioxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10O4 It is characterized by the presence of a methylenedioxy group attached to a phenoxybenzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde typically involves the reaction of 3,4-methylenedioxyphenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Methylenedioxyphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 4-(3,4-Methylenedioxyphenoxy)benzoic acid.
Reduction: 4-(3,4-Methylenedioxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used in the reaction.
Scientific Research Applications
4-(3,4-Methylenedioxyphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxybenzaldehyde
- 4-Methoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
Uniqueness
4-(3,4-Methylenedioxyphenoxy)benzaldehyde is unique due to the presence of both a methylenedioxy group and a phenoxybenzaldehyde structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methylenedioxy group can influence the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACOYOGKHFDXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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